4'-Bromo-3-(3-chloro-5-fluorophenyl)-3'-fluoropropiophenone
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Overview
Description
4’-Bromo-3-(3-chloro-5-fluorophenyl)-3’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated derivative of propiophenone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3-(3-chloro-5-fluorophenyl)-3’-fluoropropiophenone typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: Starting with 3-chloro-5-fluoroaniline, the compound undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Friedel-Crafts Acylation: The brominated intermediate is then subjected to Friedel-Crafts acylation with 3-fluoropropiophenone in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form the final product.
Industrial Production Methods
In an industrial setting, the production of 4’-Bromo-3-(3-chloro-5-fluorophenyl)-3’-fluoropropiophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-3-(3-chloro-5-fluorophenyl)-3’-fluoropropiophenone can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Halogenating agents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the halogens.
Reduction: Formation of 4’-Bromo-3-(3-chloro-5-fluorophenyl)-3’-fluoropropanol.
Oxidation: Formation of 4’-Bromo-3-(3-chloro-5-fluorophenyl)-3’-fluorobenzoic acid.
Scientific Research Applications
4’-Bromo-3-(3-chloro-5-fluorophenyl)-3’-fluoropropiophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique halogenated structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-Bromo-3-(3-chloro-5-fluorophenyl)-3’-fluoropropiophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogens can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4’-Bromo-3-(3-chlorophenyl)-3’-fluoropropiophenone
- 4’-Bromo-3-(3-fluorophenyl)-3’-fluoropropiophenone
- 4’-Bromo-3-(3-chloro-5-fluorophenyl)-3’-chloropropiophenone
Uniqueness
4’-Bromo-3-(3-chloro-5-fluorophenyl)-3’-fluoropropiophenone is unique due to the specific combination of bromine, chlorine, and fluorine atoms in its structure. This unique halogenation pattern can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of multiple halogens can also influence its physicochemical properties, such as solubility and stability.
Properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClF2O/c16-13-3-2-10(7-14(13)19)15(20)4-1-9-5-11(17)8-12(18)6-9/h2-3,5-8H,1,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCKHWLVVDGDHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCC2=CC(=CC(=C2)Cl)F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644960 |
Source
|
Record name | 1-(4-Bromo-3-fluorophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-82-8 |
Source
|
Record name | 1-Propanone, 1-(4-bromo-3-fluorophenyl)-3-(3-chloro-5-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898750-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromo-3-fluorophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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